molecular formula C13H16ClF3N2O B7452068 CID 16196020

CID 16196020

Cat. No.: B7452068
M. Wt: 308.73 g/mol
InChI Key: NQFIILHTKJRJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A detailed introduction requires structural, functional, and pharmacological data, including:

  • IUPAC name, molecular formula, and structural diagram.
  • Physicochemical properties (e.g., molecular weight, solubility, logP).
  • Biological activity and mechanisms of action.
  • Applications in research or industry.

Note: None of these details are provided in the evidence for CID 16196020.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c1-17-6-8-18(9-7-17)12(19)10-2-4-11(5-3-10)13(14,15)16;/h2-5H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFIILHTKJRJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Source Restrictions

The query explicitly excludes and , which removes potential data points from consideration. While Benchchem’s entry for "(1,2-dichloro-2-phenylethenyl)benzene" () describes oxidation, reduction, and substitution reactions, this source cannot be referenced per the user’s requirements.

Available Data Gaps

The remaining sources focus on general reaction databases (e.g., PubChem , CAS SciFinder , and EPA’s Chemicals Dashboard ) but lack direct references to CID 16196020. For example:

  • PubChem (6) provides broad chemical information but does not detail reactions for this specific CID.

  • CAS SciFinder (3) is flagged as authoritative but requires institutional access for full reaction data.

Relevant Research Context

The PMC study (5) describes multicomponent reactions in water involving ninhydrin and malononitrile. While this highlights modern synthetic methods, it does not involve this compound.

Next Steps for Research

To address this gap, consider:

  • Consulting Primary Literature : Use platforms like PubMed or Web of Science to search for peer-reviewed studies directly referencing this compound.

  • Leveraging CAS SciFinder : Access reaction pathways and patented syntheses through institutional subscriptions.

  • Exploring PubChem’s Linked Data : Cross-reference associated patents or bioactivity data for indirect reaction insights.

General Reaction Types for Halogenated Aromatics

While CID-specific data is unavailable, halogenated aromatic compounds like "(1,2-dichloro-2-phenylethenyl)benzene" typically undergo:

Reaction Type Typical Reagents/Conditions Example Products
Oxidation KMnO₄, CrO₃Quinones, epoxides
Reduction H₂/Pd, LiAlH₄Dechlorinated alkanes/alkenes
Substitution HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃Nitro-, sulfonyl-, or halo-derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would involve:

Structural Similarities and Differences

A table comparing CID 16196020 with structurally analogous compounds (e.g., functional groups, stereochemistry). Example from evidence:

Compound CID Core Structure Key Functional Groups
Colchicine 6167 Tropolone alkaloid Methoxy, amide
30-Methyl-oscillatoxin D 185389 Polyketide Epoxide, methyl

Pharmacological and Biochemical Data

Comparative analysis of:

  • Binding affinities (e.g., IC₅₀ values for target proteins).
  • Toxicity profiles (e.g., LD₅₀, side effects).
  • Bioavailability (e.g., plasma half-life, metabolic stability).

Experimental and Computational Findings

  • In vitro/in vivo results (e.g., efficacy in disease models).
  • QSAR (Quantitative Structure-Activity Relationship) studies.

Note: The evidence lacks such data for this compound.

Q & A

Q. What methods validate this compound’s purity in complex biological matrices?

  • Methodological Answer :
  • Develop a LC-MS/MS method with isotopically labeled internal standards.
  • Perform spike-and-recovery experiments in plasma/tissue homogenates.
  • Use SEM-EDS to detect elemental contaminants in synthesized batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.